4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
Scientific Research Applications
Benzoxaborole Derivatives in Medicinal Chemistry
Benzoxaboroles have shown a wide range of applications in medicinal chemistry due to their physicochemical and drug-like properties. They've been used to design compounds leading to new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Two derivatives are clinically used for treating onychomycosis and atopic dermatitis, with several others in clinical trials. The chemical versatility and unique mechanism of action related to the boron atom make benzoxaboroles a valuable field for pharmaceutical research (Nocentini, Supuran, & Winum, 2018).
Oxadiazole Moiety in Drug Development
The oxadiazole core, specifically the 1,3,4-oxadiazole, is recognized for its diverse pharmacological properties among nitrogen heterocyclic compounds. It has been used as surrogates of carboxylic acids, carboxamides, and esters, finding applications across various therapeutic areas such as antiviral, anti-inflammatory, antitumor, antioxidant, and anti-parasitic treatments. This highlights the 1,3,4-oxadiazole core's significance and usefulness in developing new drug candidates for treating many diseases, emphasizing the core's efficacy and safety in medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Synthesis of Halogenated Biphenyl Derivatives
Research into practical syntheses of halogenated biphenyls, such as 2-fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing anti-inflammatory and analgesic materials, shows the interest in developing efficient, large-scale synthesis methods for complex halogenated compounds. These methods aim to minimize the use of toxic and expensive reagents, highlighting the ongoing efforts to make the production of medically relevant compounds more sustainable and cost-effective (Qiu, Gu, Zhang, & Xu, 2009).
Future Directions
Properties
IUPAC Name |
4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-2-3-12-25-16-10-6-13(7-11-16)17(24)21-19-23-22-18(26-19)14-4-8-15(20)9-5-14/h4-11H,2-3,12H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZPCLATGHOUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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